1,1,1,2,3,3-Hexafluoro-2-propanol

NMR Spectroscopy Isotopic Purity Analytical Chemistry

1,1,1,2,3,3-Hexafluoro-2-propanol (CAS 85592-84-3) is a highly polar, partially deuterated analog of the well-known specialty solvent hexafluoroisopropanol (HFIP). Its defining structural feature is the replacement of a single hydroxyl proton with a deuterium atom, while retaining the strong hydrogen-bond donor ability (pKa of 9.3) and unique solvation power of the parent molecule.

Molecular Formula C3H2F6O
Molecular Weight 168.04 g/mol
CAS No. 85592-84-3
Cat. No. B8801890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1,2,3,3-Hexafluoro-2-propanol
CAS85592-84-3
Molecular FormulaC3H2F6O
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC(C(C(F)(F)F)(O)F)(F)F
InChIInChI=1S/C3H2F6O/c4-1(5)2(6,10)3(7,8)9/h1,10H
InChIKeyNMFQPFSIPWZZMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,1,2,3,3-Hexafluoro-2-propanol (CAS 85592-84-3): A Core Reagent for Precision NMR and Advanced Material Science


1,1,1,2,3,3-Hexafluoro-2-propanol (CAS 85592-84-3) is a highly polar, partially deuterated analog of the well-known specialty solvent hexafluoroisopropanol (HFIP) [1]. Its defining structural feature is the replacement of a single hydroxyl proton with a deuterium atom, while retaining the strong hydrogen-bond donor ability (pKa of 9.3) and unique solvation power of the parent molecule [2]. This strategic deuteration makes it an indispensable solvent for nuclear magnetic resonance (NMR) spectroscopy, where it enables field-frequency locking and eliminates interfering proton signals without compromising the solvent's ability to dissolve recalcitrant polymers and peptides .

1,1,1,2,3,3-Hexafluoro-2-propanol (CAS 85592-84-3): Why Standard HFIP Cannot Replace It


Standard, non-deuterated HFIP (CAS 920-66-1) is unsuitable for critical analytical workflows that require a deuterium lock signal and a silent proton background, making it a poor substitute for the deuterated analog (CAS 85592-84-3) in NMR spectroscopy [1]. The presence of the exchangeable hydroxyl proton in standard HFIP creates a massive, interfering signal that obscures the analyte's spectrum, particularly in the crucial amide and hydroxyl regions of peptides and polymers . The following quantitative evidence demonstrates that the investment in the deuterated compound is justified by its unique ability to enable high-resolution analysis of complex molecules that would otherwise be impossible or severely compromised.

Quantitative Differentiation Guide: 1,1,1,2,3,3-Hexafluoro-2-propanol vs. Analogs


Isotopic Purity: Ensuring Reliable and Reproducible NMR Data

1,1,1,2,3,3-Hexafluoro-2-propanol (CAS 85592-84-3) is supplied with a high and well-defined level of isotopic purity, a critical parameter for its primary application as an NMR solvent. While the parent compound, 1,1,1,3,3,3-hexafluoro-2-propanol (CAS 920-66-1), has no defined deuteration, the deuterated analog is commercially available with an isotopic enrichment of ≥99.0 atom % D . This high deuteration degree at the hydroxyl position is essential for minimizing the residual protonated solvent signal in ¹H-NMR spectra, thereby maximizing the signal-to-noise ratio for the analyte .

NMR Spectroscopy Isotopic Purity Analytical Chemistry

Enhanced Physical Density: A Diagnostic for Isotopic Substitution

The substitution of hydrogen with deuterium at the hydroxyl group in 1,1,1,2,3,3-hexafluoro-2-propanol results in a quantifiable increase in density compared to its non-deuterated counterpart, 1,1,1,3,3,3-hexafluoro-2-propanol (CAS 920-66-1) . While the dielectric constant remains comparable between the two species, the mass difference directly impacts physical properties [1].

Physical Chemistry Deuteration Effects Solvent Properties

NMR Lock and Spectral Clarity: Enabling High-Resolution Analysis of Complex Analytes

The primary technical advantage of 1,1,1,2,3,3-hexafluoro-2-propanol over its non-deuterated analog is its capacity to act as both a potent solvent for difficult analytes and a functional NMR solvent. Non-deuterated HFIP (CAS 920-66-1) generates a massive singlet at approximately 4-5 ppm in ¹H NMR, which completely obscures signals from amide and alpha-protons of peptides and polymers . In contrast, the deuterated compound (CAS 85592-84-3) silences this interference, allowing for clear acquisition of analyte spectra . Furthermore, the presence of deuterium provides the necessary signal for the spectrometer's field-frequency lock system, ensuring stability and resolution throughout multi-dimensional NMR experiments [1].

NMR Spectroscopy Polymer Analysis Peptide Chemistry

Isotopic Labeling for Advanced Organic Synthesis: Enabling Late-Stage Deuteration

Beyond its role as an analytical solvent, 1,1,1,2,3,3-hexafluoro-2-propanol serves as a stoichiometric reagent and reaction medium for late-stage deuteration of complex molecules, a function its non-deuterated analog cannot perform. Recent methodologies utilize HFIP-d1 to achieve selective aromatic hydrogen isotope exchange (HIE) under mild, metal-free conditions, directly incorporating deuterium into pharmaceuticals and other high-value compounds [1]. For instance, a 2025 study demonstrated the use of HFIP-d1 in a photoexcitation-based HIE approach, enabling deuteration at positions often inaccessible to traditional methods [1]. Another method employs catalytic hexafluorophosphate in HFIP-d1 and D2O to efficiently deuterate phenols, anilines, and anisoles [2].

Synthetic Chemistry Isotope Labeling Hydrogen Isotope Exchange

Solubilizing Power for Recalcitrant Polymers: A Prerequisite for NMR Analysis

1,1,1,2,3,3-Hexafluoro-2-propanol inherits the exceptional solvation properties of its non-deuterated parent, 1,1,1,3,3,3-hexafluoro-2-propanol, which are crucial for dissolving high-performance polymers that are insoluble in most common organic solvents . Its strong hydrogen-bonding capacity and high polarity allow it to dissolve polyesters (e.g., PET), polyamides (nylons), polyacrylonitrile, and polyacetals at room temperature . In a comparative evaluation of solvent power, HFIP was found to be an excellent solvent for polymeric materials possessing receptive sites for hydrogen bonding, with its properties and solvent power evaluated and compared favorably to trifluoroethanol (TFE) [1].

Polymer Chemistry Materials Science GPC/SEC

Peptide Solubilization and Disaggregation: Superiority Over Conventional Solvents

1,1,1,2,3,3-Hexafluoro-2-propanol retains the well-documented, superior ability of HFIP to solubilize and monomerize aggregation-prone peptides, a critical step in amyloid research and peptide synthesis. A comparative study of peptide intermediate solubility found HFIP to possess the highest solubilizing potential among a panel of organic solvents, surpassing even strong solvents like HMPA, DMSO, DMF, and NMP [1]. In practical applications, HFIP was identified as the best solvent for solubilizing crude synthetic amyloidogenic peptides, enabling efficient HPLC purification [2]. Furthermore, standard protocols for preparing amyloid beta peptides (e.g., Aβ1-40) for aggregation studies mandate the use of HFIP to ensure a monomeric starting state .

Peptide Chemistry Biophysics Amyloid Research

Optimal Application Scenarios for Procuring 1,1,1,2,3,3-Hexafluoro-2-propanol


NMR Spectroscopy of Synthetic and Natural Polymers

For laboratories performing detailed structural analysis of polymers insoluble in standard NMR solvents (e.g., chloroform-d, DMSO-d6), 1,1,1,2,3,3-Hexafluoro-2-propanol is the preferred solvent. It uniquely combines the ability to dissolve polyesters, polyamides, and polyacrylates at room temperature with the capacity to provide a clean ¹H-NMR spectrum and a stable deuterium lock signal. This is essential for determining monomer ratios, end-group functionality, and microstructure via ¹H and ¹³C NMR [1].

Structural Biology of Aggregation-Prone Peptides and Proteins

This compound is a critical reagent for research groups studying amyloidogenic peptides (e.g., Aβ, α-synuclein) or membrane proteins. Its use is mandated by established protocols to achieve a monomeric, disaggregated state prior to structural or functional studies. The deuterated form enables subsequent high-resolution NMR analysis in the same solvent system, eliminating the need for a buffer exchange step that could re-initiate aggregation .

Late-Stage Deuteration and Synthesis of Isotopically Labeled Compounds

Medicinal chemistry and process chemistry teams involved in synthesizing deuterated drug candidates or internal standards for mass spectrometry will find 1,1,1,2,3,3-Hexafluoro-2-propanol to be an enabling reagent. Recent advances in hydrogen isotope exchange (HIE) chemistry leverage HFIP-d1 as both a solvent and a deuterium source for the selective, metal-free labeling of complex aromatic molecules, including pharmaceuticals, under mild conditions [2].

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